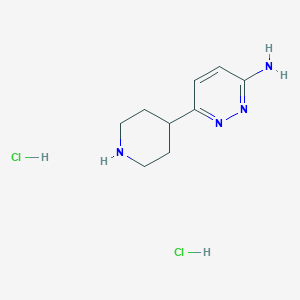
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride is a compound that features a piperidine ring and a pyridazine ring. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyridazine is a six-membered ring with two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride typically involves the formation of the piperidine and pyridazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized via hydrogenation or cyclization reactions, while the pyridazine ring can be formed through cycloaddition or annulation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous-flow synthesis techniques can also enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
6-(4-Piperidinyl)-3-pyridazinamine dihydrochloride is unique due to its specific combination of piperidine and pyridazine rings. This structural feature may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H16Cl2N4 |
|---|---|
Peso molecular |
251.15 g/mol |
Nombre IUPAC |
6-piperidin-4-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7;;/h1-2,7,11H,3-6H2,(H2,10,13);2*1H |
Clave InChI |
YWTNJSAEOGZMJF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NN=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
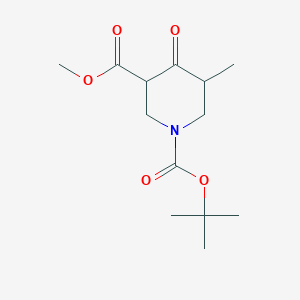
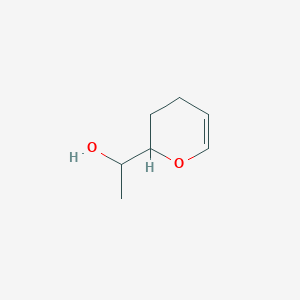

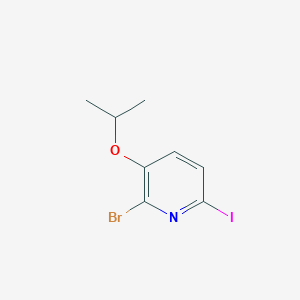
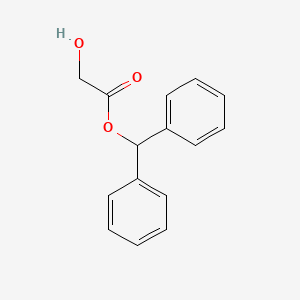
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)

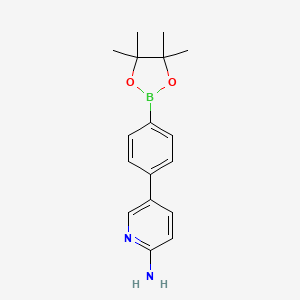
![6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13984374.png)

